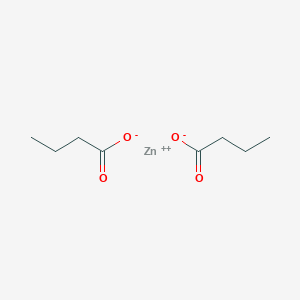
Zinc dibutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc dibutyrate is a chemical compound that belongs to the class of organic zinc salts. It is a white crystalline powder that is soluble in water and organic solvents. Zinc dibutyrate has been widely used in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of zinc dibutyrate is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways in cells. Zinc dibutyrate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been reported to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Zinc dibutyrate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. In vivo studies have suggested that it can reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been reported to enhance the growth and development of plants.
Vorteile Und Einschränkungen Für Laborexperimente
Zinc dibutyrate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water, which can make it difficult to dissolve in cell culture media. Additionally, its effects can vary depending on the concentration used and the cell type studied.
Zukünftige Richtungen
There are several future directions for research on zinc dibutyrate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its role in plant growth and development. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its use in lab experiments.
Synthesemethoden
Zinc dibutyrate can be synthesized by reacting zinc oxide with butyric acid in the presence of water. The reaction produces zinc dibutyrate and water as byproducts. The chemical equation for this reaction is as follows:
ZnO + 2C3H7COOH + H2O → Zn(C3H7COO)2 + H2O
Wissenschaftliche Forschungsanwendungen
Zinc dibutyrate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, it has been used as a fertilizer and growth promoter for plants. In industry, it has been employed as a catalyst for chemical reactions.
Eigenschaften
CAS-Nummer |
13282-37-6 |
|---|---|
Produktname |
Zinc dibutyrate |
Molekularformel |
C8H14O4Zn |
Molekulargewicht |
239.6 g/mol |
IUPAC-Name |
zinc;butanoate |
InChI |
InChI=1S/2C4H8O2.Zn/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
WDHVIZKSFZNHJB-UHFFFAOYSA-L |
SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |
Kanonische SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |
Andere CAS-Nummern |
13282-37-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



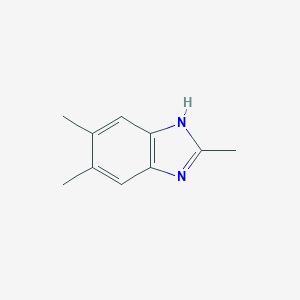
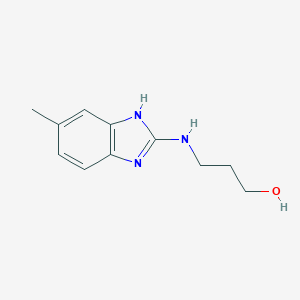
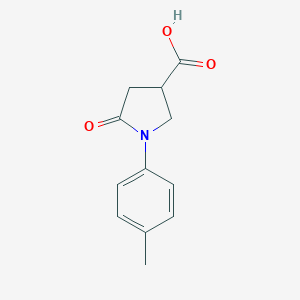
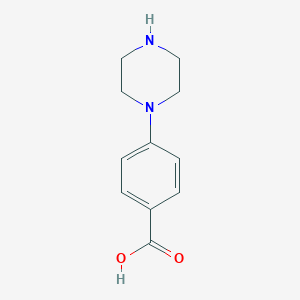
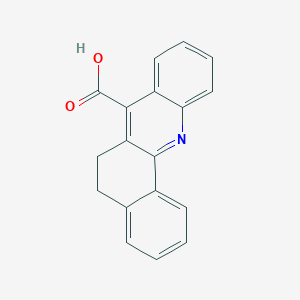
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
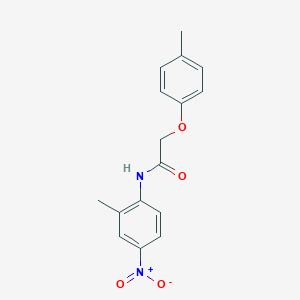
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
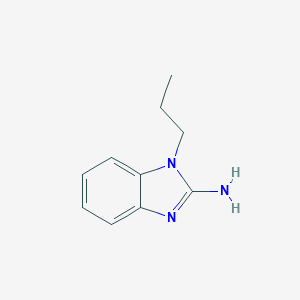
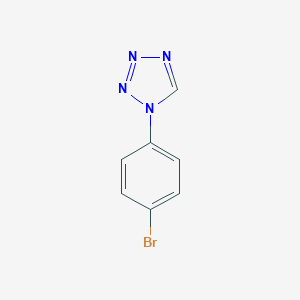
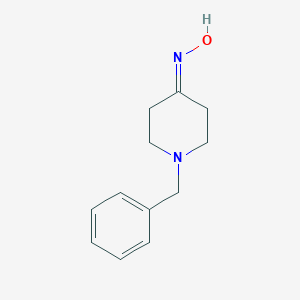
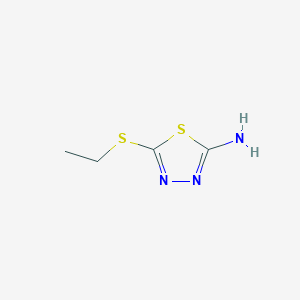
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)